1-(4-Chloro-3-(trifluoromethyl)phenyl)urea
Description
Significance of Urea (B33335) Functionality as a Pharmacophore in Drug Discovery
The urea functionality (R-NH-CO-NH-R') is a cornerstone in medicinal chemistry due to its exceptional ability to act as a hydrogen bond donor and acceptor. This dual nature allows it to form strong and specific interactions with amino acid residues in the active sites of enzymes and receptors, thereby modulating their biological activity. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This intricate network of hydrogen bonds is crucial for stabilizing the drug-target complex, leading to enhanced potency and selectivity. nih.gov
Furthermore, the urea moiety is relatively stable to metabolic degradation and can improve the physicochemical properties of a drug candidate, such as solubility and membrane permeability. Its structural rigidity also helps in pre-organizing the molecule for optimal binding, a key aspect in rational drug design. The planarity of the urea group, a result of resonance, further influences its interaction with flat aromatic residues within a protein's binding pocket.
The versatility of the urea scaffold allows for the facile introduction of various substituents on its nitrogen atoms, enabling medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule. This adaptability has made the urea functionality a central component in a multitude of clinically successful drugs and a focal point of ongoing drug discovery efforts. matrix-fine-chemicals.com
Overview of Biologically Active Aryl Urea Derivatives in Medicinal Chemistry
The incorporation of aromatic rings (aryl groups) onto the urea scaffold has given rise to a vast and diverse class of compounds known as aryl ureas, which exhibit a broad spectrum of biological activities. nih.gov These derivatives have been extensively explored and have yielded numerous potent agents against a variety of diseases.
One of the most significant areas where aryl ureas have made a profound impact is in the field of oncology. Many aryl urea-containing compounds have been developed as potent inhibitors of protein kinases, which are enzymes that play a critical role in cell signaling pathways that are often dysregulated in cancer. By targeting kinases such as Raf kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), these compounds can inhibit tumor growth, proliferation, and angiogenesis. fishersci.ca
Beyond their anticancer properties, aryl urea derivatives have demonstrated efficacy as:
Antimicrobial agents: Exhibiting activity against various bacterial and fungal pathogens. mdpi.com
Antiviral agents: Including inhibitors of HIV-1 protease.
Anti-inflammatory agents: By targeting enzymes involved in the inflammatory cascade.
Anticonvulsants: Showing potential in the management of seizure disorders. mdpi.com
The following table provides a glimpse into the diverse biological targets of aryl urea derivatives:
| Biological Target Family | Examples of Targets | Therapeutic Area |
| Protein Kinases | Raf-1, B-Raf, VEGFR, PDGFR, c-Kit | Oncology |
| Hydrolases | Soluble Epoxide Hydrolase | Inflammation |
| Proteases | HIV-1 Protease | Virology |
| Ion Channels | - | Neurology |
Research Rationale for Investigating 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea and Related Motifs
The specific structural motif of this compound has garnered significant attention in medicinal chemistry for several compelling reasons. This particular substitution pattern on the phenyl ring has been identified as a key pharmacophoric element for potent and selective inhibition of various protein kinases.
The rationale for investigating this motif is rooted in the following key observations:
Potent Kinase Inhibition: The 4-chloro and 3-trifluoromethyl substituents on the phenyl ring have been shown to be crucial for high-affinity binding to the ATP-binding site of several kinases. The trifluoromethyl group, a strong electron-withdrawing group, can engage in favorable interactions, while the chloro group can occupy a specific hydrophobic pocket.
Structural Backbone of Approved Drugs: This moiety forms the core structure of several clinically approved multi-kinase inhibitors, most notably Sorafenib and Regorafenib. These drugs have demonstrated significant efficacy in the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer, validating the therapeutic potential of this scaffold.
Favorable Physicochemical Properties: The combination of the chloro and trifluoromethyl groups imparts desirable physicochemical properties to the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Platform for Further Optimization: The this compound scaffold serves as an excellent starting point for further structural modifications. By exploring different substituents on the second nitrogen atom of the urea, researchers can develop new analogs with improved potency, selectivity, and pharmacokinetic properties.
The proven success of this motif in clinical settings provides a strong impetus for continued research into this compound and its derivatives, with the aim of discovering novel therapeutic agents with enhanced efficacy and broader applications.
Structure
3D Structure
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSGLEVVMDHAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591615 | |
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343247-69-8 | |
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 4 Chloro 3 Trifluoromethyl Phenyl Urea Derivatives
General Synthetic Routes for Aryl Urea (B33335) Structures
The construction of the urea moiety is a cornerstone of many synthetic endeavors in medicinal and agricultural chemistry. Several methods have been developed to efficiently form this critical bond.
Condensation Reactions with Isocyanates and Amines
A prevalent and highly efficient method for synthesizing ureas involves the condensation of an isocyanate with a primary or secondary amine. asianpubs.orgacs.org This reaction is characterized by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage. researchgate.net The reactivity of isocyanates is influenced by their substituents; electron-withdrawing groups enhance the electrophilicity of the carbon and increase reactivity, while electron-donating groups have the opposite effect. nih.gov The reaction is typically carried out in an organic solvent. asianpubs.org
Aryl isocyanates, key intermediates in this process, can be prepared from the corresponding amines using reagents like phosgene (B1210022) or triphosgene (B27547). asianpubs.orgasianpubs.org However, due to the toxicity associated with phosgene, alternative, more environmentally benign methods are continually sought. acs.org
Carbonyldiimidazole (CDI) Mediated Approaches
N,N'-Carbonyldiimidazole (CDI) serves as a safer and effective alternative to phosgene for the synthesis of ureas. researchgate.netst-andrews.ac.uk CDI activates carboxylic acids and facilitates their reaction with amines to form amide bonds, and it is also widely used in the formation of carbamates and ureas. youtube.com The reaction proceeds by first reacting an amine with CDI to form an imidazole-N-carboxamide intermediate. bohrium.com This intermediate can then react with another amine to yield the desired urea. bohrium.com This method offers the advantage of mild reaction conditions and the generation of benign byproducts like carbon dioxide and imidazole. researchgate.netyoutube.com Research has shown that this reaction can even be performed efficiently in water, despite CDI's sensitivity to moisture. bohrium.com
Development of Novel Methodologies for Urea Synthesis
The quest for more sustainable and efficient urea synthesis has led to the exploration of several innovative approaches. These include:
Catalytic Carbonylation: Transition metal catalysts, such as those based on palladium, can be used to carbonylate amines with carbon monoxide or carbon dioxide to form ureas. asianpubs.orgresearchgate.net
Rearrangement Reactions: In situ generation of isocyanates through Hofmann, Curtius, or Lossen rearrangements of primary amides, acyl azides, or hydroxamic acids, respectively, provides a pathway to urea synthesis without handling toxic isocyanates directly. thieme-connect.com The isocyanate intermediate is then trapped by an amine to form the urea. thieme-connect.comorganic-chemistry.org
Electrochemical Synthesis: An emerging and environmentally friendly approach involves the electrochemical coupling of nitrogen (N₂) and carbon dioxide (CO₂) to produce urea under mild conditions. chemeurope.comresearchgate.net This method aims to reduce the significant energy consumption and carbon emissions associated with traditional industrial urea production. researchgate.net
Use of Isocyanate Surrogates: To avoid the direct use of isocyanates, researchers have developed isocyanate surrogates, such as 3-substituted dioxazolones, which can generate isocyanate intermediates in situ under mild heating. tandfonline.com
Precursor Synthesis and Intermediate Transformations for 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea
The synthesis of the target compound, this compound, necessitates the preparation of specific precursors, namely 4-chloro-3-(trifluoromethyl)phenyl isocyanate and its aniline (B41778) precursor.
Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a crucial intermediate for synthesizing this compound and other biologically active molecules. google.comnbinno.com A common laboratory and industrial synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)aniline (B120176) with phosgene or a phosgene equivalent like triphosgene. asianpubs.orgchemicalbook.com
A patented method describes the synthesis of this isocyanate by reacting 4-chloro-3-(trifluoromethyl)aniline with triphosgene in the presence of a catalyst. google.com This process is a key step in the production of the anticancer drug sorafenib. google.com
Table 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate
| Starting Material | Reagent | Product |
|---|
Synthesis of Halogenated Aniline Intermediates
The primary precursor for the isocyanate is 4-chloro-3-(trifluoromethyl)aniline. This halogenated aniline can be synthesized through a multi-step process starting from 2-chlorobenzotrifluoride (B151601) (also known as o-chlorotrifluoromethyl benzene). google.comgoogle.com
A typical synthetic route involves the following steps:
Nitration: 2-Chlorobenzotrifluoride is nitrated to introduce a nitro group onto the aromatic ring, yielding 4-nitro-2-trifluoromethyl chlorobenzene (B131634). A mixture of acetic anhydride (B1165640) and concentrated nitric acid can be used for this step, offering a lower-risk alternative to the traditional nitric acid/sulfuric acid system. google.com
Reduction: The nitro group of 4-nitro-2-trifluoromethyl chlorobenzene is then reduced to an amino group to form 4-chloro-3-(trifluoromethyl)aniline. A reduction system using ferric chloride hexahydrate (FeCl₃·6H₂O), activated carbon, and hydrazine (B178648) hydrate (B1144303) has been developed to replace the traditional iron powder reduction, which generates significant iron mud waste. google.com
Salification (optional): The resulting aniline can be converted to its hydrochloride salt for improved stability and ease of handling. google.com
Table 2: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 2-Chlorobenzotrifluoride | Acetic anhydride, Concentrated nitric acid | 4-Nitro-2-trifluoromethyl chlorobenzene |
Derivatization and Structural Modification Approaches
The derivatization of this compound is a key area of research, with methodologies designed to introduce a wide array of chemical functionalities. These approaches allow for systematic alterations of the molecule's steric and electronic properties. The primary strategies involve the incorporation of heterocyclic moieties, the addition of variously substituted phenyl rings, and the synthesis of structurally related analogs like thioureas and benzoylureas.
Incorporation of Diverse Heterocyclic Moieties
The introduction of heterocyclic rings is a common strategy to modify the parent urea structure. Among the various heterocycles, 1,2,3-triazoles and pyrimidines have been successfully incorporated.
The synthesis of 1,2,3-triazole-containing derivatives is often achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction provides a reliable method for connecting an alkyne-functionalized urea with an azide-bearing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The synthesis typically begins with the preparation of an alkyne-containing urea intermediate. This is accomplished by reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an amine that also contains an alkyne group, such as propargylamine. The resulting 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(prop-2-yn-1-yl)urea can then be reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield the desired triazole derivatives. rsc.orgmdpi.com
Another important class of heterocyclic derivatives are those containing a pyrimidine (B1678525) ring. The construction of the pyrimidine ring can be accomplished through the condensation of a urea or thiourea (B124793) with a three-carbon fragment that has two electrophilic centers. bu.edu.eg For instance, chalcones (1,3-diaryl-2-propen-1-ones) can react with ureas in the presence of a base to form pyrimidinone derivatives. ijper.orgderpharmachemica.com This methodology allows for the fusion of the urea moiety into a new heterocyclic system.
Below is a table summarizing examples of heterocyclic derivatives of this compound.
| Heterocyclic Moiety | Synthetic Method | Precursors |
| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(prop-2-yn-1-yl)urea, various organic azides |
| Pyrimidine | Condensation Reaction | This compound, chalcones (or other 1,3-dielectrophiles) |
| Indazole | Condensation Reaction | 4-morpholino-1H-indazol-3-amine, 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene |
Introduction of Varied Phenyl Substituents
A significant area of synthetic modification involves the introduction of a second phenyl ring with various substituents to the urea backbone. This is typically achieved by reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a range of substituted anilines. nih.gov The isocyanate group is highly reactive towards the nucleophilic amino group of the aniline, leading to the formation of a stable urea linkage. chemicalbook.com This straightforward, one-step reaction allows for the synthesis of a diverse library of N,N'-diarylurea derivatives. iglobaljournal.com
The following table presents examples of derivatives with varied phenyl substituents.
| Phenyl Substituent | Amine Reactant | Resulting Compound |
| 3-(Trifluoromethyl) | 3-(Trifluoromethyl)aniline | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
| 4-Hydroxycyclohexyl | 4-Aminocyclohexanol | trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea sigmaaldrich.com |
| 4-(2-(N-methylcarbamoyl)-4-pyridyloxy) | 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino] phenoxy]-N-methyl-pyridine-2-carboxamide |
Synthesis of Thiourea Analogs and Structural Analogs
The synthesis of thiourea analogs of this compound involves replacing the carbonyl oxygen atom with a sulfur atom. These compounds are typically prepared by reacting 4-chloro-3-(trifluoromethyl)aniline with an appropriate isothiocyanate. researchgate.net This single-step reaction is a common and efficient method for producing 1,3-disubstituted thioureas. researchgate.netijcrt.org Alternatively, aniline can be treated with ammonium (B1175870) thiocyanate (B1210189) under acidic conditions to yield the corresponding phenylthiourea. ijcrt.org
Structural analogs, such as N-benzoyl-N'-phenylureas, have also been synthesized. These compounds introduce a benzoyl group on one of the urea nitrogens. The synthesis can be achieved through the reaction of an N-phenylthiourea with a substituted benzoyl chloride. ubaya.ac.id Another approach involves the reaction of an isocyanate with an amide. reading.ac.uk These structural modifications significantly alter the geometry and electronic distribution of the core urea structure.
The table below summarizes the synthesis of thiourea and other structural analogs.
| Analog Type | General Synthetic Method | Key Reactants |
| Thiourea | Reaction with isothiocyanate | 4-chloro-3-(trifluoromethyl)aniline, various isothiocyanates |
| Thiourea | Reaction with ammonium thiocyanate | 4-chloro-3-(trifluoromethyl)aniline, ammonium thiocyanate |
| N-Benzoylurea | Acyl nucleophilic substitution | N-phenylurea, substituted benzoyl chloride |
Biological Activity Profiles and Pharmacological Modulations of 1 4 Chloro 3 Trifluoromethyl Phenyl Urea and Its Analogs
Anti-proliferative Activity and Cellular Mechanisms in Investigational Models
The capacity of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea and its analogs to inhibit the growth of cancer cells has been extensively studied. These investigations have revealed a spectrum of cellular responses, including the direct killing of cancer cells, halting of their proliferation, and disruption of the tumor microenvironment.
In Vitro Studies on Cancer Cell Lines
A substantial body of evidence from in vitro studies demonstrates the potent anti-proliferative activity of this compound and its structural analogs against a wide array of human cancer cell lines. The trifluoromethylphenyl group and the urea (B33335) moiety have been identified as crucial for the anticancer properties of this class of compounds. mdpi.com The cytotoxic effects are often dose-dependent, with varying degrees of sensitivity observed across different cancer types.
For instance, derivatives of this compound have shown significant inhibitory activity against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and other cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. researchgate.net The introduction of a trifluoromethyl group at the 2-position of related quinazoline derivatives has been shown to enhance their inhibitory activity against prostate and cervical cancer cells. researchgate.net
Table 1: In Vitro Anti-proliferative Activity of this compound Analogs
| Compound/Analog | Cancer Cell Line | IC50 Value |
|---|---|---|
| N-aryl-2-(trifluoromethyl)quinazoline-4-amine derivatives | PC3 (Prostate) | 11 nM - 21 µM researchgate.net |
| K562 (Leukemia) | 11 nM - 21 µM researchgate.net | |
| HeLa (Cervical) | 11 nM - 21 µM researchgate.net | |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Leukemia (CCRF-CEM) | Growth % -51.41 |
| Leukemia (HL-60(TB)) | Growth % -41.20 | |
| Leukemia (MOLT-4) | Growth % -27.71 | |
| NS Lung (NCI-H522) | Growth % -67.57 | |
| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide | Breast (MCF-7) | 33.75 ± 1.20 µM nih.gov |
| Breast (MDA-MB-231) | 178.92 ± 12.51 µM nih.gov |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Beyond simply halting proliferation, this compound and its analogs can trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies on related compounds have shown that they can induce apoptosis through the intrinsic pathway, which involves the mitochondria.
One study on a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, demonstrated that it significantly increased the population of apoptotic cells, led to mitochondrial membrane permeabilization, and stimulated the generation of reactive oxygen species (ROS) in MCF-7 breast cancer cells. nih.gov Furthermore, this compound was found to increase the activity of caspase-3/7 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. nih.gov
In addition to inducing apoptosis, these compounds can also interfere with the normal progression of the cell cycle, forcing cancer cells to arrest at specific checkpoints. This prevents them from dividing and proliferating. The aforementioned triazole precursor was shown to arrest MCF-7 cells at the G1 phase of the cell cycle. nih.gov Other anti-cancer agents have been shown to induce G2/M phase arrest by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (Cdks). mdpi.comoncotarget.com For example, the flavonoid prunetrin was found to arrest liver cancer cells in the G2/M phase by decreasing the expression of Cyclin B1, CDK1/CDC2, and CDC25c. nih.govmdpi.com
Anti-angiogenic Modulation in Preclinical Systems
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. The ability to inhibit angiogenesis is therefore a key strategy in cancer therapy. While direct studies on the anti-angiogenic effects of this compound are limited, research on structurally related phenylurea derivatives suggests a potential role in modulating this process. The inhibition of key kinases involved in angiogenic signaling pathways, such as VEGFR2, by analogs of this compound provides a strong rationale for its anti-angiogenic potential.
Enzyme Inhibition Studies
The pharmacological effects of this compound and its analogs are often mediated by their ability to inhibit specific enzymes that play critical roles in cell signaling and DNA maintenance.
Kinase Inhibition (e.g., STAT3, FLT3, VEGFR2, Src, p38, PDGFR)
Kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of cancer. Diarylurea-based compounds have emerged as potent inhibitors of various kinases.
A significant finding is the potent inhibition of Kinase insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), by a derivative of the target compound. Specifically, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea was identified as a potent KDR inhibitor with an IC50 value of 0.0689 µM. nih.gov VEGFR2 is a key mediator of angiogenesis, and its inhibition is a clinically validated anti-cancer strategy.
Furthermore, the diaryl urea scaffold is known to be a feature of inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response and cellular stress. researchgate.net While direct inhibitory data for the title compound against STAT3, FLT3, Src, and PDGFR is not extensively available in the public domain, the structural similarities to known inhibitors of these kinases suggest that it may possess a broader kinase inhibition profile. For example, FMS-like tyrosine kinase 3 (FLT3) is a target in acute myeloid leukemia, and various heterocyclic compounds are being explored as FLT3 inhibitors. nih.govmdpi.com
Table 2: Kinase Inhibition Profile of this compound and its Analogs
| Compound/Analog | Target Kinase | IC50 Value |
|---|---|---|
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | KDR (VEGFR2) | 0.0689 µM nih.gov |
| Diaryl urea compounds | p38 MAP Kinase | Potent inhibition reported researchgate.net |
Topoisomerase Inhibition (e.g., DNA Gyrase and Topoisomerase IV)
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are validated targets for antibacterial and anticancer drugs. While there is a significant body of research on inhibitors of bacterial topoisomerases like DNA gyrase and topoisomerase IV, there is currently no direct evidence in the reviewed literature to suggest that this compound or its close analogs are inhibitors of these enzymes. The primary mechanisms of action for this class of compounds appear to be centered on the inhibition of signaling kinases and the induction of apoptosis and cell cycle arrest.
Inhibition of Specific Bacterial Enzymes (e.g., MurA, MurB)
While direct inhibitory activity of this compound on bacterial enzymes MurA and MurB has not been extensively detailed in the reviewed literature, the Mur enzyme cascade, crucial for peptidoglycan biosynthesis, represents a key target for antibacterial agents. MurA, in particular, is the target of the antibiotic fosfomycin. Research into novel inhibitors of these enzymes is ongoing. For instance, a new class of reversible pyrrolidinedione-based MurA inhibitors has been identified that are effective against both wild-type MurA and the fosfomycin-resistant MurA C115D mutant. nih.gov This highlights the potential for other synthetic compounds, including phenylurea derivatives, to be explored as inhibitors of these essential bacterial enzymes. The structural characteristics of this compound, with its halogenated and trifluoromethyl-substituted phenyl ring, could inform the design of new molecules aimed at the active sites of MurA and MurB.
Exploration of Other Enzyme-Target Interactions
Analogs of this compound have been investigated for their interactions with various other enzymes. A notable example is the inhibition of Kinase Insert Domain-containing Receptor (KDR), a vascular endothelial growth factor receptor. A series of o-amino-arylurea derivatives, including a compound with the this compound scaffold, were synthesized and evaluated for their KDR kinase inhibitory activity. One potent inhibitor, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea, demonstrated an IC50 value of 0.0689 µM against KDR. nih.gov
In silico studies have also suggested potential interactions with other bacterial enzymes. For example, fluoro/trifluoromethyl-substituted acylthiourea derivatives, which share structural similarities with phenylureas, have been docked into the active site of Staphylococcus aureus DNA gyrase, suggesting a potential mechanism of action through the inhibition of DNA replication. researchgate.net
Table 1: Enzyme Inhibitory Activity of this compound Analogs
| Compound/Analog | Target Enzyme | Activity (IC50) | Reference |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea | KDR Kinase | 0.0689 µM | nih.gov |
| Fluoro/trifluoromethyl-substituted acylthiourea derivatives | Staphylococcus aureus DNA gyrase | Docking studies suggest potential inhibition | researchgate.net |
Receptor Interaction and Signaling Pathway Modulation
The interaction of this compound and its analogs with specific receptors and their subsequent modulation of signaling pathways are areas of active research, particularly in the context of anticancer activity, which can sometimes be extrapolated to antimicrobial effects. For instance, diarylurea derivatives have been designed to dually inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer. researchgate.net While this research is focused on oncology, it demonstrates the capacity of the urea scaffold to interact with key signaling molecules.
The RAS-RAF-MEK-MAPK cascade is another critical signaling pathway that has been targeted by urea-containing compounds. acs.org The ability of these molecules to bind to kinases and modulate their activity underscores the potential for similar interactions within microbial signaling pathways. However, specific studies detailing the direct interaction of this compound with bacterial or fungal receptors and signaling pathways are not yet prevalent in the available literature.
Antimicrobial Spectrum and Mechanisms of Action
Analogs of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. Several novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and can prevent and eradicate biofilms of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov One of the most potent compounds in this series, with bromo and trifluoromethyl substitutions, inhibited the growth of several S. aureus strains with a minimum inhibitory concentration (MIC) of 0.78 μg/mL. nih.gov
Fluorobenzoylthiosemicarbazides with trifluoromethyl substitutions have also shown activity against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant S. aureus clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov In contrast, many diarylurea analogs, including those with trifluoromethyl substitutions, have shown limited to no activity against Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa. nih.gov However, some trifluoromethyl and trifluoromethoxy substituted chalcone derivatives have demonstrated activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Proteus vulgaris) bacteria. nih.gov
Table 2: Antibacterial Activity of this compound Analogs
| Compound/Analog | Bacterial Strain | Activity (MIC) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (bromo and trifluoromethyl substituted) | Staphylococcus aureus (MRSA) | 0.78 μg/mL | nih.gov |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (bromo and trifluoromethyl substituted) | Enterococcus faecium (vancomycin-resistant) | 0.78 μg/mL | nih.gov |
| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazides | Staphylococcus aureus (MSSA & MRSA) | 7.82 - 31.25 μg/mL | nih.gov |
| Trifluoromethyl and trifluoromethoxy substituted chalcone (A3) | Escherichia coli | More active than benzyl penicillin | nih.gov |
| Trifluoromethyl and trifluoromethoxy substituted chalcone (B3) | Proteus vulgaris | More active than benzyl penicillin | nih.gov |
The antitubercular potential of compounds structurally related to this compound has been explored. For instance, various isonicotinyl hydrazones prepared from 1-(4-acetylphenyl)-3-[(4-sub)phenyl]thiourea have been tested against Mycobacterium tuberculosis H37Rv and isoniazid-resistant strains. nih.gov One of the most potent compounds from this series, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, exhibited a minimum inhibitory concentration of 0.49 μM against both strains. nih.gov
Furthermore, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases showed promising anti-TB activity against H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com The parent compound was active at concentrations of 5.5 µg/mL and 11 µg/mL against H37Rv and MDR strains, respectively. mdpi.com These findings suggest that the phenylurea and related scaffolds containing halogen and other substitutions are promising for the development of new antitubercular agents.
The antifungal activity of trifluoromethyl-substituted compounds has been documented. For example, novel trifluoromethyl and trifluoromethoxy substituted chalcone derivatives have been evaluated for their activity against fungal pathogens. nih.gov Compounds containing an indolyl moiety showed significant activity against Candida albicans and Aspergillus niger. nih.gov
Additionally, new fluoro/trifluoromethyl-substituted acylthiourea derivatives have demonstrated promising antifungal activity against Candida albicans, with minimum inhibitory concentration values as low as 0.15 mg/mL. mdpi.com These studies indicate that the inclusion of a trifluoromethylphenyl group in a molecule can contribute to its antifungal properties.
Table 3: Antifungal Activity of Structurally Related Compounds
| Compound/Analog | Fungal Strain | Activity (MIC) | Reference |
| Trifluoromethyl and trifluoromethoxy substituted chalcone (with indolyl moiety) | Candida albicans, Aspergillus niger | More active than standard drugs | nih.gov |
| Fluoro/trifluoromethyl-substituted acylthiourea derivatives | Candida albicans | 0.15 mg/mL | mdpi.com |
Insect Growth Regulation (IGR) Activity
This compound belongs to the benzoylphenylurea (BPU) class of compounds, which are widely recognized for their activity as insect growth regulators (IGRs). researchgate.netnih.govwikipedia.org IGRs are substances that disrupt the growth and development of insects, often by interfering with essential biochemical processes like molting and metamorphosis. agronomyjournals.comresearchgate.net The primary mode of action for benzoylphenylureas is the inhibition of chitin synthesis. wikipedia.orgpestcontrolphilippines.comacs.orgnih.gov
Chitin is a crucial polymer that forms the insect's exoskeleton. wikipedia.orgagronomyjournals.com By inhibiting its formation, BPUs prevent the successful completion of the molting process, where an insect sheds its old exoskeleton and forms a new, larger one. wikipedia.orgpestcontrolphilippines.com Larvae exposed to these compounds are unable to generate a new, functional cuticle, leading to malformation and ultimately, death. pestcontrolphilippines.com This mechanism makes BPUs highly effective against the larval stages of various insect pests. researchgate.netnih.gov
The specific chemical structure of BPU analogs, particularly the substitutions on the benzoyl and phenyl rings, plays a critical role in their insecticidal potency. Quantitative Structure-Activity Relationship (QSAR) studies have shown that substituents on the benzoyl moiety generally have a strong positive contribution to activity, influenced by electronic and steric factors. acs.org Conversely, substituents on the aniline (B41778) (phenylurea) part, such as the 4-chloro and 3-(trifluoromethyl) groups found in the target compound, also significantly modulate the compound's hydrophobic and electronic properties, which are key to its biological activity. acs.org The introduction of fluorine-containing groups, like the trifluoromethyl group, has been shown in studies to significantly increase the insecticidal activities of benzoylphenylurea derivatives. researchgate.net
Research into novel phenylurea derivatives has demonstrated potent insecticidal effects across a broad spectrum of pests. Studies have evaluated analogs against economically important pests such as the beet armyworm (Spodoptera exigua), diamondback moth (Plutella xylostella), cotton bollworm (Helicoverpa armigera), and cabbage worm (Pieris rapae). nih.gov For instance, a series of novel phenylurea derivatives showed strong insecticidal activity, with many compounds demonstrating higher efficacy against S. exigua than reference compounds like chlorbenzuron and tebufenozide at a concentration of 10 mg/L. nih.gov
The following tables present research findings on the insecticidal activity of various BPU analogs.
Table 1: Insecticidal Activity of Novel Phenylurea Derivatives Against Spodoptera exigua
| Compound ID | Mortality Rate (%) at 72h (10 mg/L) |
| 3g | >90% |
| 3i | >90% |
| 4d | >90% |
| 4e | >90% |
| 4g | 100% |
| Chlorbenzuron (Reference) | <90% |
| Tebufenozide (Reference) | <90% |
| Metaflumizone (Reference) | <90% |
| Data sourced from a study on novel phenylurea derivatives, demonstrating their high efficacy against the third instar larvae of beet armyworm. nih.gov |
Further studies have explored the impact of different structural modifications. For example, the synthesis of heptafluoroisopropyl-containing benzoylphenylureas resulted in compounds with excellent insecticidal effects against the armyworm (Pseudaletia separata), comparable to the commercial product diflubenzuron. researchgate.net
Table 2: Insecticidal Activity of Heptafluoroisopropyl-Containing Benzoylphenylureas Against Armyworm (Pseudaletia separata)
| Compound ID | Insecticidal Activity | Comparison |
| IIi | Excellent | Resembled Diflubenzuron |
| IIj | Excellent | Resembled Diflubenzuron |
| IIk | Excellent | Resembled Diflubenzuron |
| These compounds were noted for their high efficacy in laboratory examinations. researchgate.net |
The broad-spectrum activity of these compounds is a significant area of research. Certain derivatives have been identified that show high efficacy against multiple types of pests, indicating their potential for wider application in pest management programs. nih.gov
Table 3: Broad Spectrum Insecticidal Activity of Phenylurea Derivatives (10 mg/L after 72h)
| Compound ID | Target Pest | Activity Noted |
| 3b | S. exigua, H. armigera, P. xyllostella, P. rapae | Strong Activity |
| 3d | S. exigua, H. armigera, P. xyllostella, P. rapae | Strong Activity |
| 3f | S. exigua, H. armigera, P. xyllostella, P. rapae | Strong Activity |
| 4b | S. exigua, H. armigera, P. xyllostella, P. rapae | Strong Activity |
| 4g | S. exigua, H. armigera, P. xyllostella, P. rapae | Strong Activity |
| Data indicates that these compounds displayed strong insecticidal activity against the diamondback moth, cotton bollworm, and cabbage worm in addition to the beet armyworm. nih.gov |
Structure Activity Relationship Sar Studies of 1 4 Chloro 3 Trifluoromethyl Phenyl Urea Derivatives
Impact of Substituent Modifications on Biological Activity
The biological profile of 1-(4-chloro-3-(trifluoromethyl)phenyl)urea derivatives is highly sensitive to substitutions on the aromatic rings and the nature of the chemical linker. These modifications influence the compound's electronic properties, lipophilicity, and spatial conformation, which in turn affect its binding affinity to biological targets.
Effects of Phenyl Ring Substituents (e.g., Halogen, Trifluoromethyl, Methyl, Methoxy (B1213986), Nitro, Phenoxy)
The substitution pattern on the terminal phenyl ring plays a pivotal role in determining the biological activity of these diaryl urea (B33335) compounds. The 4-chloro-3-(trifluoromethyl)phenyl group itself is recognized as a key moiety for potent activity in several contexts, including as inhibitors of BRAF kinase. researchgate.net The electron-withdrawing nature of both the chloro and trifluoromethyl groups is considered important for these interactions.
Studies on analogous diaryl urea scaffolds have provided a more detailed understanding of substituent effects:
Halogens: The nature and position of halogen substituents significantly impact anticancer activity. In a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, the anticancer potency followed the order: 4-bromo > 4-fluoro > 4-chloro. mdpi.com This indicates that both the size and electronegativity of the halogen at the para position are crucial determinants of activity.
Trifluoromethyl (-CF3): The trifluoromethyl group is a common feature in potent kinase inhibitors. In quinoxaline (B1680401) urea analogs, a phenyl ring substituted with ortho-fluoro and meta-trifluoromethyl groups resulted in the most potent inhibitor of TNFα-induced IKKβ-mediated NFκB activity. nih.gov The introduction of a trifluoromethyl group on the benzene (B151609) ring generally leads to an increase in antiproliferative activity compared to a methoxy group. nih.gov
Methoxy (-OCH3): The effect of methoxy substitution can be variable. While some studies show that methoxy-substituted analogs possess promising anticancer and antioxidant properties mdpi.com, others indicate that they are less potent than analogs with electron-withdrawing groups like trifluoromethyl. nih.gov For instance, 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)urea has been investigated for its potential biological activities stemming from its specific substitution pattern. iglobaljournal.com
Nitro (-NO2): The strong electron-withdrawing nitro group can also influence activity. While specific SAR data for nitro-substituted this compound is limited, related structures like 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(5-nitro-2-pyridyl)urea have been synthesized for biological screening. researchgate.net In other series of phenylurea derivatives, nitro-substituted compounds have shown notable biological effects. researchgate.net
| Substituent on Terminal Phenyl Ring | Position | Observed Impact on Biological Activity (Anticancer) | Reference Compound Class |
|---|---|---|---|
| Bromo | 4 (para) | High potency, often greater than chloro or fluoro analogs. mdpi.com | 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas |
| Fluoro | 4 (para) | Potent activity, sometimes slightly less than bromo analogs. mdpi.com | 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas |
| Chloro | 4 (para) | Significant activity, established as a key feature in many inhibitors. mdpi.com | 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas |
| Trifluoromethyl | 3 (meta) | Strongly enhances potency, particularly in kinase inhibitors. nih.gov | Quinoxaline ureas |
| Methoxy | 2 (ortho) | Moderate to low activity compared to halogenated analogs. mdpi.com | 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas |
Influence of Incorporated Heterocyclic Moieties (e.g., Pyridine (B92270), Triazole, Pyrazolo[3,4-d]pyrimidine, Imidazo[4,5-b]pyridine, Naphthalene)
Replacing the terminal phenyl ring with or linking it to various heterocyclic systems has been a fruitful strategy for discovering novel derivatives with enhanced or altered biological activities.
Pyridine: The pyridine moiety is a common feature in kinase inhibitors. A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and showed significant antiproliferative activity. nih.govnih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions within the kinase binding site. researchgate.net For example, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea demonstrated potent inhibitory activity against A549 and HCT-116 cancer cell lines, with IC50 values of 2.39 µM and 3.90 µM, respectively. nih.govnih.govresearchgate.net
Triazole: Urea and thiourea (B124793) derivatives containing 1,2,4-triazole (B32235) moieties have been synthesized and evaluated for antifungal and larvicidal activity. nih.gov These heterocyclic derivatives often exhibit potent biological effects. For instance, a thiourea derivative bearing a 4-trifluoromethylphenyl group and a 1,2,4-triazole moiety showed high mortality against Aedes aegypti larvae. nih.gov
Pyrazolo[3,4-d]pyrimidine: This scaffold is a well-known purine (B94841) isostere and serves as a template for many kinase inhibitors. researchgate.net Bisarylureas featuring a 1H-pyrazolo[3,4-d]pyrimidine core linked to a this compound moiety have been developed as potent pan-RAF inhibitors. researchgate.net The pyrazolopyrimidine ring effectively occupies the ATP-binding pocket and forms hydrogen bonds with the kinase hinge region. researchgate.net
Imidazo[4,5-b]pyridine: Known as 1-deazapurine, this scaffold is present in numerous molecules with a broad range of biological activities, including antiproliferative and antimicrobial effects. researchgate.netnih.gov While direct conjugates with this compound are not extensively documented, the known bioactivity of imidazo[4,5-b]pyridine derivatives makes them attractive candidates for incorporation into diaryl urea structures. researchgate.netnih.gov
Naphthalene (B1677914): The naphthalene ring, being a larger aromatic system, can offer enhanced hydrophobic interactions. It is found in various biologically active compounds with anticancer and antimicrobial properties. frontiersin.org Naphthalene-1,4-dione derivatives, for instance, have been evaluated as antimycobacterial agents. nih.gov The replacement of a phenyl ring with a naphthalene moiety in diaryl urea structures is a viable strategy to explore new interactions within a target's binding site. frontiersin.org
| Heterocyclic Moiety | Example Compound/Scaffold | Observed Biological Activity | IC50 / Activity Value |
|---|---|---|---|
| Pyridine | 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | Anticancer (A549 cell line) nih.govresearchgate.net | 2.39 µM nih.govresearchgate.net |
| Triazole | 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(4-trifluoromethyl-phenyl)thiourea | Larvicidal (Aedes aegypti) nih.gov | LD50: 67.4 ppm nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Bisarylureas with 1H-pyrazolo[3,4-d]pyrimidine core | Pan-RAF Inhibition researchgate.net | Potent, sub-micromolar activity reported researchgate.net |
Role of Linker Modifications (e.g., Urea vs. Thiourea)
The replacement of the urea linker's oxygen atom with a sulfur atom to form a thiourea can significantly alter the compound's biological activity. The thiourea group has different electronic properties, hydrogen bonding capabilities, and lipophilicity compared to the urea group.
| Linker | Compound Series | Biological Activity Comparison |
|---|---|---|
| Urea | 1,2,4-Triazole Derivatives nih.gov | Thiourea derivatives showed significantly higher larvicidal potency against Aedes aegypti. nih.gov |
| Thiourea | ||
| Urea | 3-(trifluoromethyl)phenyl Derivatives researchgate.net | Thiourea derivatives with electron-withdrawing substituents exhibited high cytotoxicity against colon and prostate cancer cell lines. researchgate.net |
| Thiourea |
Pharmacophore Elucidation and Optimization Strategies
Pharmacophore modeling for diaryl urea derivatives, particularly those acting as kinase inhibitors, has identified several key features essential for biological activity. A pharmacophore represents the crucial spatial arrangement of steric and electronic features required for optimal interaction with a specific biological target. wjgnet.com
The generally accepted pharmacophore model for diaryl urea kinase inhibitors includes:
A Hydrogen Bond Donor/Acceptor Region: The urea linker is a critical pharmacophoric element. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This allows the urea moiety to form key hydrogen bonds with the amino acid residues in the hinge region of the kinase ATP-binding site. researchgate.netnih.gov
Two Hydrophobic/Aromatic Pockets: The two aryl rings on either side of the urea linker occupy distinct hydrophobic pockets within the binding site. The 1-(4-chloro-3-(trifluoromethyl)phenyl) moiety typically binds in a deep, hydrophobic "back pocket". nih.gov
Hydrophobic Features: The trifluoromethyl group provides a key hydrophobic interaction, and its electron-withdrawing character also influences the electronics of the phenyl ring. nih.gov
Additional Interaction Sites: When heterocyclic moieties are introduced, they can provide additional hydrogen bond acceptors/donors or aromatic interactions, further anchoring the inhibitor to the target protein. nih.gov
Optimization strategies are guided by this pharmacophore model. The goal is to enhance binding affinity and selectivity by modifying the substituents on the phenyl rings to achieve better complementarity with the hydrophobic pockets and by introducing or modifying heterocyclic systems to form additional specific interactions with the target enzyme. nih.gov Ligand-based and structure-based pharmacophore modeling are powerful tools used to screen virtual libraries and guide the rational design of new, more potent inhibitors. wjgnet.com
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. A typical DFT study of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea would involve optimizing its geometry and then calculating various electronic descriptors.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
A theoretical study would quantify these energy levels and visualize the spatial distribution of the HOMO and LUMO across the molecule. This would reveal which parts of the this compound structure are most involved in electron donation and acceptance, providing insights into potential charge transfer interactions.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. This method allows for the quantification of electron delocalization and hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the bonding within the molecule and the extent of electron sharing between different functional groups.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms of the urea (B33335) group and the fluorine atoms of the trifluoromethyl group as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine groups would likely show positive potential.
Fukui functions are another set of reactivity descriptors derived from DFT that pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions provide a more nuanced view of local reactivity than MEP maps alone. A computational study would calculate and map these functions onto the molecular structure of this compound, offering precise predictions of its chemical behavior.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide insights into its conformational flexibility, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
Furthermore, by simulating the molecule in a solvent (such as water), MD can reveal how it interacts with its environment. This includes the formation of hydrogen bonds between the urea group and surrounding water molecules, which is critical for understanding its solubility and behavior in biological systems.
Ligand-Target Interaction Prediction (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme.
A docking study would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity (scoring function). The results would predict the most likely binding pose and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Target Protein | Data not available |
| Binding Affinity (kcal/mol) | Data not available |
| Key Interacting Residues | Data not available |
Binding Affinity Assessment
While the binding affinity of this compound as a standalone molecule is not extensively documented, its contribution to the binding of larger, more complex inhibitors has been evaluated through molecular docking studies. The 4-chloro-3-(trifluoromethyl)phenyl urea moiety is a common structural feature in a variety of kinase inhibitors, where it plays a crucial role in anchoring the molecule within the target protein's binding site.
| Derivative Molecule | Protein Target | Computational Method | Predicted Binding Affinity (Docking Score) |
|---|---|---|---|
| Diaryl urea-pyridine hybrids | Raf Kinase (PDB ID: 4DBN) | Molecular Docking | -13.1 |
| Pyridazine-based compounds | VEGFR-2 | Molecular Simulation | Data not specified |
Identification of Key Interacting Residues and Binding Site Characteristics
Molecular modeling studies have successfully identified the key amino acid residues and the nature of the interactions that govern the binding of the this compound moiety. The urea group is a particularly important pharmacophore due to its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). epa.gov
In the context of VEGFR-2 inhibition, the urea moiety of derivatives containing the 4-chloro-3-(trifluoromethyl)phenylcarbamoylamino group forms critical hydrogen bonds with the side chains of specific amino acids in the kinase hinge region. researchgate.net These interactions are crucial for the proper orientation and stable binding of the inhibitor. The 4-chloro-3-(trifluoromethyl)phenyl portion of the molecule typically occupies a hydrophobic pocket, often an allosteric site, where it engages in van der Waals and hydrophobic interactions. researchgate.net The presence of the electron-withdrawing trifluoromethyl and chloro groups on the phenyl ring can enhance these interactions.
| Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|
| VEGFR-2 | GLU885, ASP996 | Hydrogen Bond |
| Akt | Allosteric pocket residues | Hydrophobic |
| mTORC2 | Catalytic site, A-site, and I-site residues | Not specified |
Prediction of Molecular Reactivity and Stability (e.g., Bond Dissociation Energies, Autoxidation Potential, Hydrolysis Pathways)
Computational methods can predict the reactivity and stability of this compound under various conditions.
Autoxidation Potential: The potential for autoxidation of phenylurea herbicides has been studied, particularly their reaction with excited triplet states of dissolved organic matter in aqueous environments. nih.gov The rate of oxidation is influenced by the free energy of electron transfer from the phenylurea. nih.gov The presence of strong electron-withdrawing groups, such as chloro and trifluoromethyl, would likely increase the oxidation potential of the aromatic ring, making it less susceptible to oxidative degradation.
Hydrolysis Pathways: The hydrolysis of phenylureas is a key degradation pathway and is significantly affected by pH and temperature. researchgate.netresearchgate.netrsc.org Kinetic studies suggest that hydrolysis can proceed through different mechanisms depending on the pH. researchgate.netresearchgate.net
Acid-catalyzed hydrolysis: In acidic conditions, the reaction can proceed via an A-1 mechanism. rsc.org
Base-catalyzed hydrolysis: In basic media, an addition-elimination mechanism is proposed, involving the dissociation of the aryl-NH group to its conjugate base. researchgate.net
The hydrolysis of phenylureas can lead to the formation of the corresponding aniline (B41778) and isocyanate intermediates. researchgate.net The electron-withdrawing substituents on the phenyl ring of this compound are expected to influence the rate of hydrolysis by affecting the electron density on the urea moiety.
Assessment of Charge Hopping Properties
Specific computational studies on the charge hopping properties of this compound have not been identified in the reviewed literature. Charge transport properties, such as charge hopping, are typically investigated for organic semiconductor materials used in electronic devices. figshare.comnih.gov These studies often employ quantum chemical calculations and Marcus electron transfer theory to estimate charge mobilities. figshare.com The assessment of such properties for a molecule like this compound would require dedicated computational analysis focusing on its potential for charge transfer in a solid-state or aggregated form.
An exhaustive search of publicly available scientific literature and preclinical research databases did not yield specific data on the biological activity of the compound this compound corresponding to the detailed outline provided. This compound is widely referenced as a chemical intermediate or an impurity in the synthesis of more complex molecules, such as multi-kinase inhibitors. However, dedicated studies evaluating its specific effects in cellular proliferation assays, enzyme inhibition, receptor binding, or in vivo models like xenografts and transgenic systems are not present in the available literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables focusing solely on this compound as requested. The available scientific information focuses on the derivatives of this compound rather than the compound itself.
Preclinical Research and Investigational Applications
Mechanistic Elucidation of Biological Actions
The core structure of 1-(4-chloro-3-(trifluoromethyl)phenyl)urea is a key component in a variety of biologically active compounds. While direct mechanistic studies on this specific parent compound are not extensively detailed in publicly available research, comprehensive investigations into its derivatives have revealed significant interactions with crucial cellular signaling pathways. These studies provide a framework for understanding the potential biological actions of this chemical family, primarily in the context of oncology. The phenylurea moiety, particularly with the chloro- and trifluoromethyl- substitutions, serves as a scaffold for designing potent inhibitors of key proteins involved in cell growth, proliferation, and survival.
Signaling Pathway Inhibition and Modulation Studies
Preclinical research has largely focused on derivatives of this compound, demonstrating their ability to inhibit and modulate various signaling pathways critical to cancer progression. These derivatives often function as kinase inhibitors, targeting enzymes that are frequently dysregulated in tumors.
One notable derivative, N-[4-chloro-3-(trifluoromethyl)phenyl]-Nʹ-phenylurea (CTPPU) , has been shown to inhibit the Akt/GSK-3β/c-Myc signaling pathway . This pathway is a central regulator of cell proliferation and survival. Studies in non-small cell lung cancer (NSCLC) cells have indicated that CTPPU can decrease the expression levels of Akt and its downstream effectors, including phosphorylated GSK-3β (p-GSK-3β), β-catenin, and c-Myc. The inhibition of this pathway by CTPPU leads to cell cycle arrest and a reduction in cancer cell growth.
Other research efforts have focused on designing hybrid molecules based on the this compound scaffold to simultaneously target multiple pathways. For instance, derivatives have been developed to inhibit both the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways . These pathways are often implicated in tumor growth and drug resistance. The dual inhibition is achieved by targeting key components such as the phosphorylation of S6K and Akt in the PI3K/Akt/mTOR pathway, and the expression of Gli1 in the Hedgehog pathway.
Furthermore, the structural motif of this compound is present in multi-kinase inhibitors like Regorafenib . Regorafenib is known to target the RAS-RAF-MEK-ERK pathway , which is crucial for cell proliferation. By inhibiting key kinases in this cascade, compounds like Regorafenib can effectively block tumor growth.
Another derivative, 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea , also known as SC-1, has been identified as a potent inhibitor of STAT3 phosphorylation . The JAK/STAT signaling pathway, and particularly STAT3, is vital for cytokine signaling and is often constitutively active in cancer, promoting cell survival and proliferation. SC-1's ability to block STAT3 activation highlights another mechanism by which this class of compounds can exert anti-tumor effects.
The table below summarizes the key signaling pathways targeted by various derivatives of this compound.
| Derivative Name | Targeted Signaling Pathway | Key Molecular Effects |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-Nʹ-phenylurea (CTPPU) | Akt/GSK-3β/c-Myc | Decreased expression of Akt, p-GSK-3β, β-catenin, and c-Myc |
| Hybrid Derivatives | PI3K/Akt/mTOR and Hedgehog (Hh) | Inhibition of S6K and Akt phosphorylation; Decreased Gli1 expression |
| Regorafenib | RAS-RAF-MEK-ERK | Inhibition of multiple kinases in the pathway |
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (SC-1) | JAK/STAT | Inhibition of STAT3 phosphorylation |
These studies collectively underscore the versatility of the this compound scaffold in the development of targeted therapies that modulate key signaling cascades involved in cancer.
Analytical Methodologies for Compound Characterization and Purity Assessment
Chromatographic Techniques for Compound Analysis and Impurity Profiling (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea and for impurity profiling. ijprajournal.com Due to the polar nature of the urea (B33335) functional group, specialized HPLC methods are often required for effective retention and separation. mtc-usa.com Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The method's high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities. ijprajournal.com
Method development typically involves optimizing parameters such as the column type (e.g., C18, C8), mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with modifiers like formic acid or trifluoroacetic acid), flow rate, and detector wavelength to achieve optimal separation and peak shape. mtc-usa.comsielc.com Quantitative analysis, which determines the amount of the compound present (assay), is performed by comparing the peak area of the sample to that of a certified reference standard.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition | Purpose |
| Column | C18, 100 Å, 4.6 x 150 mm, 3.5 µm | Provides retention and separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | Elutes compounds from the column; gradient allows for separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at 254 nm | The aromatic ring allows for strong UV absorbance for detection and quantification. |
| Injection Volume | 5 µL | Introduces a precise amount of the sample into the system. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and analyte interactions. |
This table presents a hypothetical but representative set of conditions for the analysis of a substituted phenylurea compound.
Impurity profiling is a critical aspect of quality control, aimed at identifying and quantifying any unintended substances in the final product. researchgate.net For this compound, these can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. The primary synthetic precursors are likely 4-chloro-3-(trifluoromethyl)aniline (B120176) and a urea-forming reagent (e.g., an isocyanate).
A well-developed HPLC method must be able to resolve the main compound peak from peaks corresponding to these potential impurities. researchgate.net For instance, the method should be capable of separating the target urea from any residual 4-chloro-3-(trifluoromethyl)aniline. Quantification of these impurities is typically achieved using reference standards for each known impurity or by using relative response factors if standards are unavailable. The International Council for Harmonisation (ICH) provides guidelines on the thresholds for reporting, identifying, and qualifying impurities in new drug substances.
Spectroscopic Characterization Techniques (e.g., Infrared Spectroscopy, UV-Visible Spectroscopy)
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause a specific molecular vibration (e.g., stretching or bending). The IR spectrum of this compound would be expected to show distinct absorption bands for the N-H, C=O (carbonyl), C-N, C-Cl, and C-F bonds. docbrown.infochemicalbook.com The presence and position of these bands provide strong evidence for the compound's urea-based structure and the specific substituents on the phenyl ring.
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3200 - 3500 |
| C=O (Urea Carbonyl) | Stretching | 1650 - 1700 |
| C-N (Amide) | Stretching | 1150 - 1450 |
| C-F (Trifluoromethyl) | Stretching | 1000 - 1400 (strong, multiple bands) |
| C-Cl (Aryl Chloride) | Stretching | 1000 - 1100 |
Data are based on standard IR correlation tables for the indicated functional groups. docbrown.info
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems. msu.edu The substituted phenyl ring in this compound acts as a chromophore. The extent of conjugation and the presence of auxochromes (substituents that modify the absorption) determine the wavelength of maximum absorption (λmax). utoronto.ca While urea itself does not absorb significantly in the UV region, the aromatic ring does. The UV-Vis spectrum is useful for quantitative analysis (using the Beer-Lambert law) and as a confirmatory identification test.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₈H₆ClF₃N₂O, corresponding to a monoisotopic mass of approximately 238.01 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine this mass with high precision, which helps to confirm the elemental composition.
When subjected to ionization (e.g., electron ionization), the molecule fragments in a predictable manner. Analysis of these fragments provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this molecule would likely involve cleavage at the urea linkage and loss of the trifluoromethyl group.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Structure | Description | Expected m/z |
| [C₈H₆ClF₃N₂O]⁺ | Molecular Ion (M⁺) | ~238 |
| [C₇H₅ClF₃N]⁺ | Loss of HNCO from M⁺ | ~195 |
| [C₆H₃Cl(CF₃)]⁺ | Cleavage of C-N bond | ~180 |
| [H₂NCONH]⁺ | Urea fragment | ~59 |
These m/z values are nominal masses and represent plausible fragmentation pathways for this structure.
X-ray Diffraction (XRD) for Single Crystal Structural Confirmation
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, XRD analysis can provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net
Table 4: Representative Data Obtained from Single-Crystal XRD Analysis
| Parameter | Information Provided |
| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present within the crystal structure. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise position (x, y, z) of every atom within the unit cell. |
| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. |
| Hydrogen Bond Geometry | Detailed information on intermolecular hydrogen bonds, including donor-acceptor distances and angles. |
This table lists the types of information generated from a successful single-crystal XRD experiment.
Future Directions in Research and Development of Aryl Urea Scaffolds
Rational Design of Novel Analogs with Enhanced Biological Activity Profiles
The rational design of new analogs based on the 1-(4-chloro-3-(trifluoromethyl)phenyl)urea scaffold is a key strategy to enhance biological activity. Structural modifications of molecules like Sorafenib have shown that the trifluoromethyl phenyl and urea (B33335) moieties are critical for their anti-cancer properties; altering these groups often leads to decreased activity. Consequently, research efforts focus on modifying other parts of the molecule while keeping this essential core intact.
One successful approach involves replacing the phenoxy and picolinamide (B142947) portions of Sorafenib with a 1,2,3-triazole linked to a substituted phenyl group. mdpi.com This modification aims to preserve the anti-cancer activities conferred by the aryl urea core while potentially engaging with new or additional biological targets. mdpi.com For instance, a series of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-((1-(substituted-phenyl)-1H-1,2,3-triazol-4-yl)methyl)urea analogs have been synthesized and evaluated for their cytotoxic effects. mdpi.com
Another strategy focuses on creating hybrid molecules. By combining the aryl urea motif with other pharmacologically active structures, researchers aim to develop compounds with novel or enhanced activities. For example, hybrid motifs of isonicotinamide (B137802) and diaryl urea have been synthesized and studied. researchgate.net Similarly, optimization of o-amino-arylurea derivatives has led to the identification of potent inhibitors of Kinase Insert Domain-containing Receptor (KDR). researchgate.net A notable example is 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea, which emerged as a potent KDR inhibitor with an IC50 of 0.0689 µM. researchgate.net
The following table summarizes representative analogs developed through rational design.
| Compound/Analog Series | Modification Strategy | Resulting Activity/Target |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)urea and derivatives | Replacement of Sorafenib's phenoxy/picolinamide portion with a substituted 1,2,3-triazole ring. mdpi.com | Designed to target kinases and other proteins related to cancer cell growth. mdpi.com |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | Optimization of an o-amino-arylurea scaffold. researchgate.net | Potent KDR kinase inhibitor (IC50 = 0.0689 µM). researchgate.net |
| (E)-styryl aryl ureas | Introduction of an E-styryl unit to the aryl urea scaffold. mdpi.com | Enhanced dual antiangiogenic and immunomodulatory properties. mdpi.com |
Exploration of New Biological Targets and Therapeutic Areas for Urea Derivatives
Research is actively expanding beyond the initial targets of aryl urea compounds like RAF kinases to explore new biological pathways and therapeutic applications. The inherent versatility of the this compound scaffold allows it to be adapted to inhibit a wide range of protein targets.
A significant area of exploration is in anticancer immunotherapies. mdpi.com Novel aryl urea derivatives are being designed as multitarget inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1). mdpi.comdoaj.org This dual inhibition aims to normalize the tumor vasculature and enhance the immune response against cancer cells. mdpi.com For example, (E)-styryl p-bromophenyl urea has demonstrated better results than Sorafenib in down-regulating VEGFR-2 and has improved effects on PD-L1 and c-Myc proteins compared to known inhibitors. mdpi.com
Another promising frontier is the simultaneous inhibition of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways, which are crucial in breast cancer progression and drug resistance. researchgate.net By creating hybrid structures based on known PI3K and Hh inhibitors, researchers have developed 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives that can inhibit both pathways. researchgate.net
The table below highlights some of the novel biological targets being explored for this class of compounds.
| Biological Target(s) | Therapeutic Area | Example Compound Class |
| VEGFR-2, PD-L1, c-Myc | Cancer Immunotherapy mdpi.com | Styryl and phenethyl aryl ureas mdpi.com |
| KDR (Kinase Insert Domain-containing Receptor) | Oncology (Anti-angiogenesis) researchgate.net | o-amino-arylurea derivatives researchgate.net |
| PI3K/Akt/mTOR and Hedgehog (Hh) Signaling Pathways | Breast Cancer researchgate.net | 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives researchgate.net |
| RAS-RAF-MEK-ERK Pathway | Oncology biosynth.com | Regorafenib (a structurally related multi-kinase inhibitor) biosynth.com |
Advanced Computational Modeling Approaches for Predictive Discovery and Optimization
Advanced computational methods are becoming indispensable for accelerating the discovery and optimization of novel aryl urea derivatives. researchgate.net These in silico techniques allow for the rapid screening of virtual compound libraries and provide deep insights into drug-target interactions, guiding the synthesis of the most promising candidates. researchgate.net
Structure-based virtual screening (SBVS) is a powerful tool used in this context. researchgate.net By docking vast libraries of compounds into the three-dimensional structure of a target protein, researchers can predict binding affinities and identify potential new inhibitors. researchgate.netresearchgate.net This approach has been successfully applied to design diaryl urea derivatives bearing a pyridine (B92270) moiety as potential anticancer agents. researchgate.net
Molecular docking also plays a crucial role in understanding the structure-activity relationships (SAR) of newly synthesized compounds. It helps to elucidate how different functional groups on the aryl urea scaffold interact with key amino acid residues in the binding pocket of a target kinase or protein. researchgate.net This understanding is vital for the rational optimization of lead compounds to improve potency and selectivity. researchgate.net The optimization of KDR kinase inhibitors, for example, was guided by biological screening in conjunction with molecular modeling. researchgate.net
Development of Multi-targeted Agents Based on the Aryl Urea Moiety
A pivotal direction in the development of aryl urea-based therapeutics is the creation of single molecules that can modulate multiple biological targets simultaneously. This multi-targeted approach is particularly valuable in treating complex diseases like cancer, where multiple signaling pathways contribute to pathology and the development of resistance to single-target agents. mdpi.comresearchgate.net
The this compound scaffold is an excellent foundation for designing multi-kinase inhibitors. biosynth.com Sorafenib itself inhibits several intracellular and cell surface kinases, including RAF, VEGFR, and PDGFR. mdpi.com Building on this, researchers are designing new derivatives with tailored multi-target profiles. For instance, styryl and phenethyl aryl ureas have been developed as dual inhibitors of VEGFR-2 and PD-L1, combining anti-angiogenic and immunomodulatory effects in a single agent. mdpi.comdoaj.org
Another strategy involves designing hybrid molecules that inhibit distinct but complementary pathways. The development of compounds that simultaneously inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways is a prime example of this approach, aiming to overcome drug resistance and inhibit cancer cell migration in breast cancer. researchgate.net This strategy of rational drug design, often aided by computational methods, is leading to the discovery of novel agents with synergistic intracellular effects. researchgate.net
| Multi-Target Combination | Rationale |
| VEGFR-2 and PD-L1 | Combine anti-angiogenesis with immune checkpoint inhibition to reprogram the tumor microenvironment. mdpi.com |
| PI3K/Akt/mTOR and Hedgehog Signaling | Simultaneously block two key pathways in breast cancer to delay drug resistance and inhibit migration. researchgate.net |
| Pan-RAF Kinases (e.g., BRAF, CRAF) | Inhibit multiple RAF isoforms to prevent paradoxical pathway activation seen with selective BRAF inhibitors. acs.org |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea?
Methodological Answer: The synthesis typically involves reacting phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate with amines under controlled conditions. For example:
- Reagents: Phenyl carbamate derivatives and 4-aminophenol.
- Solvents: Acetonitrile or dichloromethane.
- Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) at 0.2 mmol.
- Reaction Conditions: Reflux at 65°C for 1 hour.
- Purification: Filtration and washing with hexane to isolate the product .
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy: Peaks at ~3340 cm⁻¹ (N-H stretch) and 1654 cm⁻¹ (C=O stretch) confirm urea functionality .
- 1H NMR: Signals at δ 11.86 (s, 1H) and δ 9.39 (s, 1H) correspond to urea NH protons. Aromatic protons appear as multiplet signals (δ 7.522–8.670) .
- ESI-MS: Molecular ion peak at m/z 458.49 (calculated 458.08 for C₂₂H₁₇ClF₃N₄O₂) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in biological assays involving this compound?
Methodological Answer:
- Cross-Validation: Use orthogonal assays (e.g., MTT for cytotoxicity, Annexin V for apoptosis) to confirm activity.
- Structural Analysis: Compare activity of analogs (e.g., trifluoromethyl vs. methyl substituents) to identify critical functional groups. For example, 1-[4-Chloro-3-(trifluoromethyl)phenyl]urea derivatives showed enhanced anticancer activity over non-fluorinated analogs in MCF-7 cells .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values to differentiate between true activity and assay noise.
Case Study:
Compound 82 (1-[4-Chloro-3-(trifluoromethyl)phenyl]urea derivative) exhibited antiproliferative activity against MCF-7 cells via the US-NCI protocol, while structural analogs with altered substituents showed reduced efficacy, highlighting the importance of the trifluoromethyl group .
Q. How can researchers optimize solubility and stability for in vivo studies?
Methodological Answer:
- Salt Formation: Use HCl or sodium salts to improve aqueous solubility.
- Co-Solvents: Employ DMSO:PBS mixtures (≤10% DMSO) for in vitro assays.
- Purification: Recrystallization from ethanol/water or chromatography (e.g., silica gel, hexane/ethyl acetate gradients) enhances stability .
- Lyophilization: Freeze-dry the compound for long-term storage.
Q. What is the proposed mechanism of action for its anticancer activity?
Methodological Answer:
- Kinase Inhibition: Urea derivatives often target kinases (e.g., VEGFR, RAF) by binding to ATP pockets.
- Apoptosis Induction: Assess caspase-3/7 activation via fluorometric assays.
- Cell Cycle Analysis: Use flow cytometry (PI staining) to identify G1/S arrest.
Example:
In the US-NCI screen, compound 82 suppressed MCF-7 proliferation via kinase inhibition, with IC₅₀ values comparable to sorafenib .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogens (Cl, F), electron-withdrawing groups (CF₃), or bulky substituents.
- Biological Testing: Compare IC₅₀ values across derivatives. For instance, trifluoromethyl-substituted ureas showed 10-fold higher activity than methyl analogs in kinase assays .
- Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
